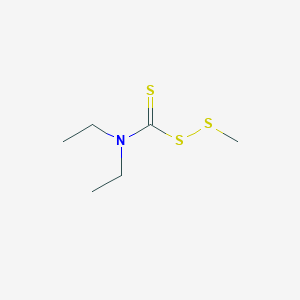

Diethyldithiocarbamic acid methanethiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyldithiocarbamic acid methanethiol, also known as this compound, is a useful research compound. Its molecular formula is C6H13NS3 and its molecular weight is 195.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medical Applications

Diethyldithiocarbamic acid methanethiol has been studied for its potential therapeutic effects in various medical conditions:

- Anticancer Properties : Dithiocarbamate compounds, including this compound, have shown promise as anticancer agents. They possess the ability to inhibit tumor growth and enhance the efficacy of traditional chemotherapy drugs such as cisplatin. This is attributed to their capability to chelate metal ions and modulate cellular oxidative stress responses .

- Enzyme Inhibition : The compound has been identified as an effective inhibitor of several enzymes, which can be beneficial in treating conditions like diabetes and Alzheimer's disease. For instance, derivatives of dithiocarbamates have been developed to inhibit α-glucosidase, a target enzyme in diabetes management . Additionally, they have shown potential in inhibiting metallo-β-lactamases, which are associated with antibiotic resistance .

- Hepatotoxicity Studies : Research has indicated that this compound can influence glutathione levels in hepatocytes, thereby affecting liver toxicity outcomes. This interaction highlights its relevance in understanding drug-induced liver injury and the mechanisms of toxicity associated with dithiocarbamate exposure .

Agricultural Applications

In agriculture, this compound is primarily utilized for its pesticidal properties:

- Fungicides and Herbicides : The compound is a key ingredient in various fungicides and herbicides used to protect crops from fungal infections and unwanted plant growth. For example, it is used in formulations such as maneb and zineb, which are effective against a wide range of plant pathogens .

- Pest Control : Dithiocarbamate derivatives have been employed as larvicides against pests such as Aedes aegypti mosquitoes, contributing to vector control strategies in public health . They also play a role in controlling nematode populations that threaten crop yields by inhibiting egg hatching and larval development .

Table 1: Common Dithiocarbamate Pesticides

| Common Name | Scientific Name | Classification | Target Organism |

|---|---|---|---|

| Ferbam | Ferric dimethyldithiocarbamate | Fungicide | Gastrointestinal flukes |

| Mancozeb | Zinc; manganese(2+); N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate | Fungicide | Various fungi |

| Thiram | Tetramethyl thiuram disulphide | Fungicide | Fungi affecting crops |

| Ziram | Zinc-dimethyl dithiocarbamate | Fungicide | Birds and fungi |

Industrial Applications

This compound also finds utility in industrial applications:

- Vulcanization Accelerators : In the rubber industry, it serves as a vulcanization accelerator, enhancing the properties of rubber products by facilitating cross-linking during the curing process .

- Metal Chelation : The compound's ability to chelate metals makes it valuable in processes aimed at removing heavy metals from industrial effluents. This application is crucial for environmental remediation efforts .

Case Studies

Several studies have documented the effectiveness of this compound across different applications:

- A study demonstrated its role as an enzyme inhibitor in the treatment of Alzheimer's disease, highlighting its potential as a therapeutic agent against neurodegeneration .

- Research on agricultural applications showcased its effectiveness as a fungicide in controlling diseases related to major crops such as potatoes and tomatoes, thereby improving agricultural productivity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for diethyldithiocarbamic acid methanethiol and its derivatives?

- Methodological Answer: Diethyldithiocarbamic acid derivatives are typically synthesized via nucleophilic substitution reactions. For example, sodium salts are prepared by reacting secondary amines (e.g., diethylamine) with carbon disulfide in alkaline conditions, followed by purification through recrystallization . Methanethiol derivatives may involve thiolation reactions, where intermediates like sodium diethyldithiocarbamate react with methanethiol under controlled pH and temperature. Reaction progress is monitored via thin-layer chromatography (TLC) and confirmed using FTIR to detect characteristic C=S and S-H stretches .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer: Key techniques include:

- FTIR Spectroscopy : Identifies functional groups (e.g., C=S at ~950–1050 cm⁻¹, N-C-S vibrations at ~1500 cm⁻¹) .

- NMR Spectroscopy : 1H and 13C NMR confirm molecular structure (e.g., diethyl group protons at δ 1.0–1.5 ppm, thiocarbamate carbons at δ 190–210 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Elemental Analysis : Ensures stoichiometric purity of C, H, N, and S .

Advanced Research Questions

Q. How do acid-base properties of catalysts influence the selectivity of methanol thiolation reactions involving diethyldithiocarbamic acid derivatives?

- Methodological Answer: Acid-base properties of catalysts (e.g., K2WO4/Al2O3) determine whether methanol thiolation yields methanethiol (CH3SH) or dimethyl sulfide (CH3)2S. Researchers use temperature-programmed desorption (TPD) of NH3 and CO2 to quantify acid and base sites. Weak Lewis acid sites and moderate basicity favor CH3SH selectivity (>80%) by promoting H2S adsorption and inhibiting over-methylation. Catalysts are further characterized via X-ray photoelectron spectroscopy (XPS) to correlate surface properties with reaction outcomes .

Q. What experimental approaches are used to study the inhibitory effects of this compound on enzymes like aldehyde dehydrogenase (ALDH)?

- Methodological Answer: Inhibition studies involve:

- Enzyme Activity Assays : Pre-incubate ALDH with this compound and measure NADH production spectrophotometrically at 340 nm. IC50 values are calculated using dose-response curves .

- Kinetic Analysis : Determine inhibition mechanism (competitive/non-competitive) via Lineweaver-Burk plots.

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding interactions between the inhibitor and ALDH active sites .

Q. How can researchers resolve contradictions in catalytic performance data for diethyldithiocarbamic acid-based catalysts?

- Methodological Answer: Contradictions often arise from variations in catalyst preparation (e.g., calcination temperature, promoter loading). To address this:

- Comparative Studies : Synthesize catalysts under identical conditions and benchmark against reference materials (e.g., industrial K2WO4/Al2O3).

- In Situ Spectroscopy : Use Raman or FTIR to monitor active sites during reaction conditions.

- Statistical Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize variables like temperature, pressure, and feed ratio .

Q. What methodologies assess the stability of this compound under varying experimental conditions?

- Methodological Answer: Stability is evaluated through:

- Accelerated Degradation Studies : Expose the compound to elevated temperatures (40–60°C), UV light, or oxidative environments (H2O2). Degradation products are identified via HPLC-MS .

- Thermogravimetric Analysis (TGA) : Measures thermal decomposition profiles (e.g., decomposition onset at ~150°C).

- pH-Dependent Stability : Monitor structural integrity using 1H NMR in buffered solutions (pH 2–12) .

Q. How to design experiments to evaluate the role of this compound in plant defense responses?

- Methodological Answer:

- Gene Expression Analysis : Treat plant tissues (e.g., Malus domestica leaves) with this compound and quantify defense-related genes (e.g., MdPR-4) via qRT-PCR .

- Pathogen Challenge Assays : Inoculate treated plants with Botryosphaeria dothidea and measure lesion size compared to controls.

- Phytohormone Profiling : Use LC-MS to track salicylic acid (SA) and jasmonic acid (JA) levels, linking them to defense pathways .

Contradiction and Validation Questions

Q. How do researchers validate the purity of this compound in metal complexation studies?

- Methodological Answer:

- UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer (LMCT) bands (e.g., Ag complexes show peaks at ~350–400 nm) .

- Molar Conductivity Measurements : Confirm 1:1 or 1:2 metal-ligand ratios in solution.

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve crystal structures to verify coordination geometry .

Q. What strategies mitigate biases in AI-driven research on this compound?

- Methodological Answer:

- Diverse Training Data : Curate datasets from multiple sources (e.g., Reaxys, PubMed) to avoid overfitting.

- Human-in-the-Loop Validation : Cross-check AI-generated hypotheses (e.g., reaction pathways) with experimental data.

- Ethical AI Frameworks : Implement transparency protocols for data sourcing and algorithmic decisions .

Properties

CAS No. |

22158-12-9 |

|---|---|

Molecular Formula |

C6H13NS3 |

Molecular Weight |

195.4 g/mol |

IUPAC Name |

methylsulfanyl N,N-diethylcarbamodithioate |

InChI |

InChI=1S/C6H13NS3/c1-4-7(5-2)6(8)10-9-3/h4-5H2,1-3H3 |

InChI Key |

KDSKYZOAVKDCNN-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=S)SSC |

Canonical SMILES |

CCN(CC)C(=S)SSC |

Synonyms |

DEDCMT diethyldithiocarbamic acid methanethiol |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.